molecular formula C10H11NOS B1599546 (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione CAS No. 91794-28-4

(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione

Cat. No.: B1599546
CAS No.: 91794-28-4
M. Wt: 193.27 g/mol
InChI Key: KQSZLXCAZDPTNY-VXNVDRBHSA-N
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Description

(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione: is a chiral heterocyclic compound that belongs to the class of oxazolidine derivatives. This compound is characterized by its unique structural features, which include a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of chiral centers at the 4 and 5 positions adds to its stereochemical complexity, making it an interesting subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a thiocarbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and selectivity for the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents are used under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the development of chiral catalysts.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs with specific chiral properties. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a chiral auxiliary in various chemical processes enhances the efficiency and selectivity of industrial syntheses.

Mechanism of Action

The mechanism of action of (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The compound’s chiral centers and functional groups enable it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or interaction with nucleic acids, depending on the specific application and target.

Comparison with Similar Compounds

    (5S,4R)-isocycloseram: A structurally related compound with similar chiral centers and functional groups.

    (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Another oxazolidine derivative with comparable stereochemistry.

Uniqueness: (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. Its specific stereochemistry also differentiates it from other oxazolidine derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-9(12-10(13)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,13)/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSZLXCAZDPTNY-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428807
Record name ST50825352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91794-28-4
Record name ST50825352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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